Pentyl hexanoate

Catalog No.
S583460
CAS No.
540-07-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl hexanoate

CAS Number

540-07-8

Product Name

Pentyl hexanoate

IUPAC Name

pentyl hexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

WRFZKAGPPQGDDQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCCCC

Solubility

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water
1 ml in 1 ml 80% alcohol (in ethanol)

Synonyms

amyl hexanoate

Canonical SMILES

CCCCCC(=O)OCCCCC

Pentyl hexanoate, also known as hexanoic acid pentyl ester, is an organic compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol. This compound belongs to the class of fatty acid esters, which are formed through the reaction of a fatty acid and an alcohol. Pentyl hexanoate is characterized by its pleasant fruity aroma, making it useful in various applications, particularly in the food and fragrance industries .

The primary function of pentyl hexanoate in scientific research is related to its flavor properties. It contributes to the fruity aroma and taste of various food products []. Some studies suggest that esters like pentyl hexanoate can interact with olfactory receptors in the nose, triggering the perception of specific flavors []. However, the detailed mechanism of action for pentyl hexanoate in taste perception requires further investigation.

While extensive safety data is not available for pentyl hexanoate, it is generally considered to be a safe flavoring ingredient when used at approved levels [].

Limited data suggests:

  • Low toxicity []
  • Flammable liquid []

Limited research:

While Pentyl hexanoate is available commercially and has a CAS registry number, there is currently a limited amount of scientific research specifically focused on its applications. Most information available online pertains to its chemical properties and safety data.

Potential applications based on its properties:

Based on its chemical structure, Pentyl hexanoate belongs to the class of fatty acid esters. These compounds possess various properties that could be relevant for scientific research:

  • Flavoring agent: Pentyl hexanoate is reported to have a fruity odor, similar to apricot and apple. This characteristic suggests its potential use as a flavoring agent in the food and beverage industry [].
  • Solvent: Due to its non-polar nature, Pentyl hexanoate might be explored as a solvent in specific research applications [].
  • Biocompatibility studies: Fatty acid esters have been investigated for their potential biocompatibility, meaning their ability to interact with living organisms without causing harm. This property could be relevant in various research fields, such as drug delivery or materials science [].
Typical for esters:

  • Esterification: The formation of pentyl hexanoate occurs through the esterification reaction between hexanoic acid and pentanol, typically in the presence of an acid catalyst.
    Hexanoic Acid+PentanolAcid CatalystPentyl Hexanoate+Water\text{Hexanoic Acid}+\text{Pentanol}\xrightarrow{\text{Acid Catalyst}}\text{Pentyl Hexanoate}+\text{Water}
  • Hydrolysis: Pentyl hexanoate can be hydrolyzed back into its constituent fatty acid and alcohol under acidic or basic conditions.
    Pentyl Hexanoate+WaterAcid BaseHexanoic Acid+Pentanol\text{Pentyl Hexanoate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Hexanoic Acid}+\text{Pentanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of pentyl hexanoate with another alcohol, leading to different esters.

The synthesis of pentyl hexanoate typically involves the following methods:

  • Direct Esterification: This method combines hexanoic acid with pentanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to promote ester formation.
  • Transesterification: This involves reacting another fatty acid ester with pentanol under similar conditions to produce pentyl hexanoate.
  • Enzymatic Synthesis: Using lipases as biocatalysts can provide a more environmentally friendly route to synthesize pentyl hexanoate with high specificity .

Pentyl hexanoate is utilized in various fields:

  • Food Industry: As a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Employed in perfumes and scented products.
  • Cosmetics: Used as an ingredient in lotions and creams for its pleasant scent.
  • Chemical Industry: Serves as a solvent or intermediate in organic synthesis .

Research on interaction studies involving pentyl hexanoate primarily focuses on its sensory properties and potential interactions with biological systems. For instance, its aroma can affect human sensory perception, influencing preferences for certain foods or fragrances. Additionally, studies may explore how it interacts with other compounds in formulations to enhance stability or efficacy .

Several compounds share structural similarities with pentyl hexanoate, primarily other fatty acid esters. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl hexanoateC₈H₁₆O₂Shorter carbon chain; commonly used as a flavoring agent.
Butyl hexanoateC₉H₁₈O₂Intermediate length; used similarly in food and fragrance applications.
Hexyl hexanoateC₁₀H₂₀O₂Slightly longer carbon chain; often found in perfumes.

Uniqueness of Pentyl Hexanoate

Pentyl hexanoate stands out due to its specific combination of carbon chain length and functional groups, resulting in a unique sensory profile that is particularly appealing for use in food flavoring and fragrances. Its balance between volatility and stability makes it suitable for various applications where both aroma and longevity are desired .

Physical Description

Liquid
colourless liquid with a fruity odou

XLogP3

3.8

Boiling Point

226.0 °C

Density

d254 0.86
0.858-0.863

Melting Point

-47.0 °C
Mp -47 °
-47°C

UNII

5M61M1AL1H

GHS Hazard Statements

Aggregated GHS information provided by 1465 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1465 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1464 of 1465 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

540-07-8

Wikipedia

Pentyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, pentyl ester: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

Explore Compound Types